molecular formula C8H10O4 B191129 2,6-dimethoxybenzene-1,4-diol CAS No. 15233-65-5

2,6-dimethoxybenzene-1,4-diol

Cat. No.: B191129
CAS No.: 15233-65-5
M. Wt: 170.16 g/mol
InChI Key: GXAVBFNRWXCOPY-UHFFFAOYSA-N
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Description

2,6-dimethoxybenzene-1,4-diol, also known as 1,4-benzenediol, 2,6-dimethoxy-, is an organic compound with the molecular formula C8H10O4. It is a derivative of hydroquinone, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyhydroquinone typically involves the methylation of hydroquinone. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, the production of 2,6-dimethoxyhydroquinone can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining precise temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-dimethoxybenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinones, hydroquinone derivatives, and substituted phenols .

Mechanism of Action

The mechanism of action of 2,6-dimethoxyhydroquinone involves its ability to generate reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. These ROS can induce oxidative stress in cells, leading to cytotoxic effects. The compound’s cytotoxicity is enhanced in the presence of L-ascorbic acid, which synergistically increases the production of ROS . This mechanism is particularly relevant in its potential anti-cancer applications, where the generated ROS can damage tumor cells.

Comparison with Similar Compounds

Uniqueness: 2,6-dimethoxybenzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-dimethoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAVBFNRWXCOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165001
Record name 2,6-Dimethoxyhydroquinone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15233-65-5
Record name 2,6-Dimethoxyhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15233-65-5
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Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-dimethoxyhydroquinone
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Record name 2,6-DIMETHOXYHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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